molecular formula C8H11NS B1597670 2-(Methylthio)benzylamine CAS No. 56004-83-2

2-(Methylthio)benzylamine

Cat. No.: B1597670
CAS No.: 56004-83-2
M. Wt: 153.25 g/mol
InChI Key: YVEJLBIEESKJLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloromethylthiobenzene with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)benzylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Methylthio)benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It serves as a precursor for the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(Methylthio)phenylamine
  • 2-(Methylthio)aniline
  • 2-(Methylthio)benzyl alcohol

Comparison: 2-(Methylthio)benzylamine is unique due to the presence of both the methylthio group and the benzylamine structure. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJLBIEESKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371742
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56004-83-2
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(methylthio)benzonitrile (29.8 g) in dry ether (150 ml ) was added dropwise to a stirred suspension of lithium aluminium hydride (11.6 g) in dry ether (360 ml) under nitrogen. A thick gum formed which was dissolved by the addition of dry THF (100 ml). The mixture was stirred at room temperature for 2 hours, Water (12 ml) was then carefully added followed by a 15% aqueous solution of sodium hydroxide (36 ml) and more water (12 ml). The mixture, was filtered, the filtrate washed with water, dried and evaporated in vacuo. The residue was distilled in vacuo to give a colourless oil. Yield=20.9 g.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)benzylamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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2-(Methylthio)benzylamine

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